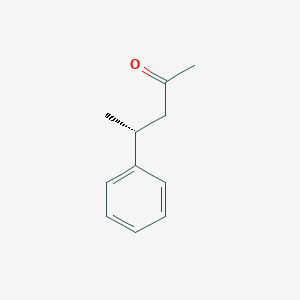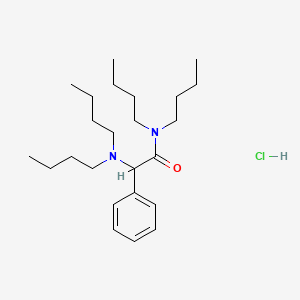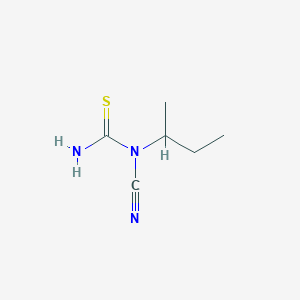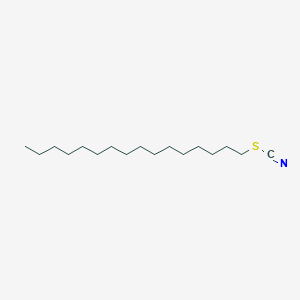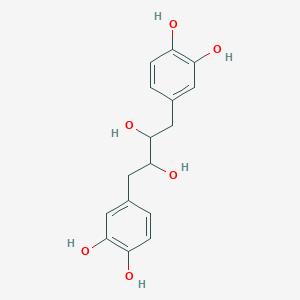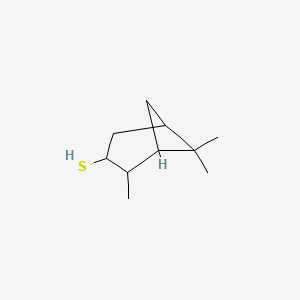
3-Mercaptopinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptopinane is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its sulfurous, tropical fruit-like odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Mercaptopinane can be synthesized through various methods. One common approach involves the reaction of pinene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where pinene is reacted with hydrogen sulfide. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Mercaptopinane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to pinene.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pinene.
Substitution: Various substituted pinane derivatives
Aplicaciones Científicas De Investigación
3-Mercaptopinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor profile
Mecanismo De Acción
The mechanism of action of 3-Mercaptopinane involves its interaction with various molecular targets. The thiol group in this compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
- 2-Mercaptopinane
- 10-Mercaptopinane
- Pinanyl mercaptan
Comparison: 3-Mercaptopinane is unique due to its specific odor profile and reactivity. While similar compounds like 2-Mercaptopinane and 10-Mercaptopinane share structural similarities, they differ in their chemical properties and applications. For instance, 2-Mercaptopinane has a more pronounced sulfurous odor, while 10-Mercaptopinane is less reactive in substitution reactions .
Propiedades
Número CAS |
72361-41-2 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 |
Clave InChI |
BLTKIZZDFQAPPT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(C2(C)C)CC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



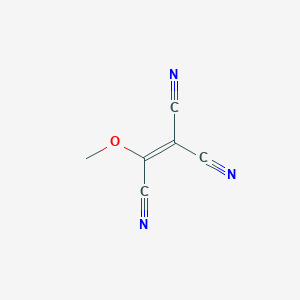
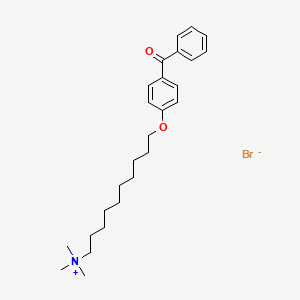
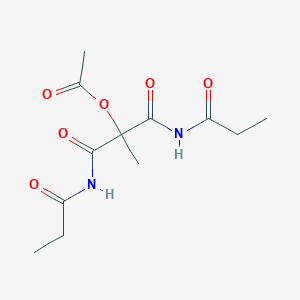
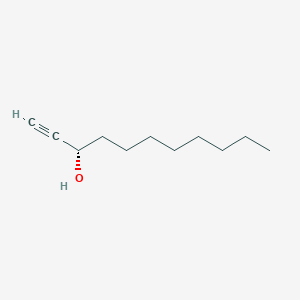
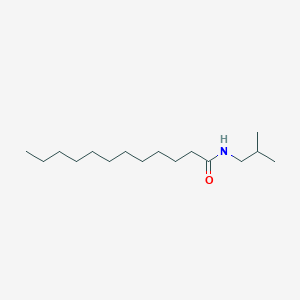

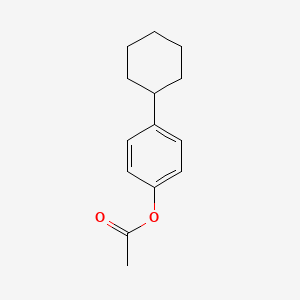
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
